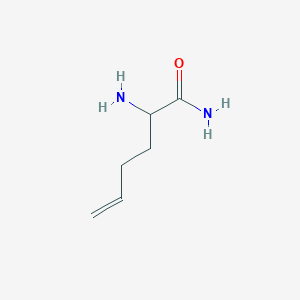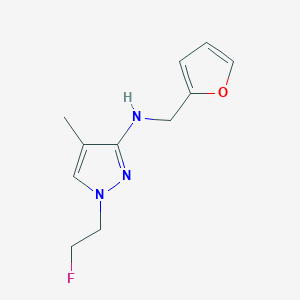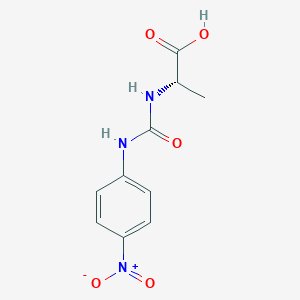
2-Aminohex-5-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminohex-5-enamide is an organic compound with the molecular formula C6H12N2O It is characterized by the presence of an amino group and an enamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminohex-5-enamide can be achieved through several methods. One notable method involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar dehydrogenation techniques. The scalability of the reaction conditions, such as the use of triflic anhydride and lithium hexamethyldisilazide, makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Aminohex-5-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted enamides.
Scientific Research Applications
2-Aminohex-5-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Aminohex-5-enamide involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, participating in nucleophilic addition and substitution reactions. The enamide group can undergo electrophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Aminohex-5-enamide hydrochloride: A hydrochloride salt form of the compound with similar properties.
This compound derivatives: Various derivatives with modifications on the amino or enamide groups.
Uniqueness: this compound is unique due to its dual functional groups, which provide a combination of nucleophilic and electrophilic reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
Properties
IUPAC Name |
2-aminohex-5-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXKBULBXVYMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734308.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11734320.png)
![N-[(2-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11734324.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734331.png)
![N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11734342.png)
![2-(3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734343.png)


amine hydrochloride](/img/structure/B11734354.png)
![1-[2-(Trifluoromethyl)phenyl]cyclopentanamine](/img/structure/B11734356.png)
![2-[(1S)-1-aminoethyl]benzonitrile](/img/structure/B11734368.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734370.png)
